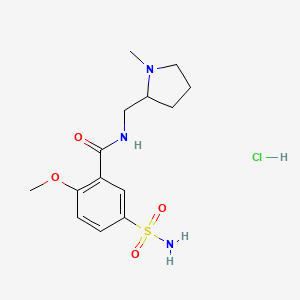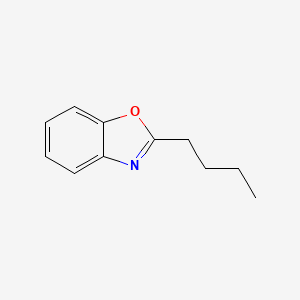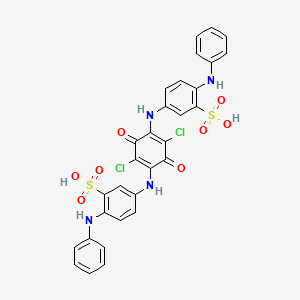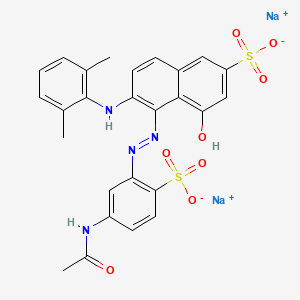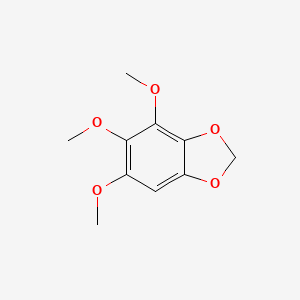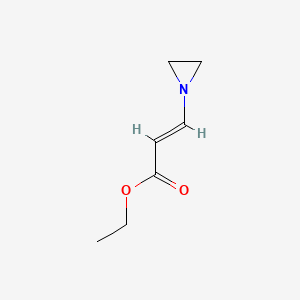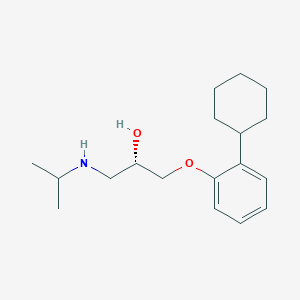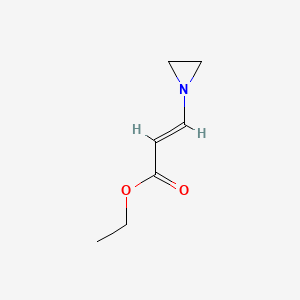
1-Aziridineacrylic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, a compound with a vinyl group attached to a carboxylic acid The ethyl ester group is derived from ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aziridineacrylic acid, ethyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with acrylic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the ester bond. Another method involves the esterification of 1-aziridineacrylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-aziridineacrylic acid and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 1-Aziridineacrylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves its interaction with nucleophiles, leading to ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds . The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Acrylic acid: A compound with a vinyl group attached to a carboxylic acid.
Ethyl acrylate: An ester of acrylic acid with ethanol, similar in structure but lacking the aziridine ring.
Uniqueness
1-Aziridineacrylic acid, ethyl ester is unique due to the presence of both the aziridine ring and the acrylic acid moiety. This combination imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening reactions and form covalent bonds with nucleophiles makes it valuable in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
1883-81-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI-Schlüssel |
OICDJJATTQWQLV-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/N1CC1 |
Kanonische SMILES |
CCOC(=O)C=CN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
